molecular formula C11H8BrNO2 B577453 Methyl 7-bromoquinoline-2-carboxylate CAS No. 1267641-04-2

Methyl 7-bromoquinoline-2-carboxylate

Cat. No. B577453
M. Wt: 266.094
InChI Key: MYZMEPNNMSTQIP-UHFFFAOYSA-N
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Description

“Methyl 7-bromoquinoline-2-carboxylate” is a chemical compound with the formula C11H8BrNO2 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 7-bromoquinoline-2-carboxylate”, has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 7-bromoquinoline-2-carboxylate” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a carboxylate group, which contribute to its unique properties .


Physical And Chemical Properties Analysis

“Methyl 7-bromoquinoline-2-carboxylate” has a molecular weight of 266.09 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is moderate .

Scientific Research Applications

  • Fluorescent Brightening Agents : Methyl 7-bromoquinoline-2-carboxylate derivatives have been studied for their potential use as fluorescent brightening agents. This application is significant in textile and paper industries for enhancing the brightness and appearance of products (Rangnekar & Shenoy, 1987).

  • Anti-Plasmodial Drugs : Research has shown the synthesis of quinoline derivatives, including Methyl 7-bromoquinoline-2-carboxylate, as potential lead compounds in the search for new anti-plasmodial drugs. This is particularly relevant in the context of malaria treatment and prevention (Hostyn et al., 2005).

  • Photolabile Protecting Group : A study describes the synthesis and photochemistry of a photolabile protecting group based on a brominated hydroxyquinoline derivative. This compound, related to Methyl 7-bromoquinoline-2-carboxylate, is useful in biological contexts for its sensitivity to multiphoton-induced photolysis, which can be leveraged in in vivo studies (Fedoryak & Dore, 2002).

  • Anticancer Activity : The synthesis of certain quinoline derivatives, including those related to Methyl 7-bromoquinoline-2-carboxylate, has been explored for their potential anticancer effects, particularly against breast cancer. These compounds have shown promising results in inhibiting the growth of cancer cells in vitro (Gaber et al., 2021).

  • Structural Analysis : The molecular and crystal structures of Methyl 7-bromoquinoline-2-carboxylate derivatives have been extensively studied, providing insights into their chemical properties and potential applications in various fields of research (Rudenko et al., 2013).

Future Directions

The future directions for “Methyl 7-bromoquinoline-2-carboxylate” could involve further exploration of its biological and pharmaceutical activities. Given its versatile chemical structure, it could serve as a valuable scaffold for the development of new drugs .

properties

IUPAC Name

methyl 7-bromoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMEPNNMSTQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromoquinoline-2-carboxylate

Citations

For This Compound
1
Citations
R Maltais, J Roy, D Poirier - ACS Medicinal Chemistry Letters, 2021 - ACS Publications
… Using HBTU as a coupling agent, compound 2 was then reacted with 7-(dimethylamino)quinoline-2-carboxylic acid, which was prepared from methyl 7-bromoquinoline-2-carboxylate …
Number of citations: 10 pubs.acs.org

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